molecular formula C15H31NO3 B8712892 2-Hydroxyethyl dodecylcarbamate CAS No. 69470-33-3

2-Hydroxyethyl dodecylcarbamate

Cat. No.: B8712892
CAS No.: 69470-33-3
M. Wt: 273.41 g/mol
InChI Key: OUDXBJFOLMHMGO-UHFFFAOYSA-N
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Description

2-Hydroxyethyl dodecylcarbamate (C15H31NO3) is a carbamate derivative characterized by a dodecyl (12-carbon) alkyl chain and a hydroxyethyl (-CH2CH2OH) group attached to the carbamate nitrogen. While direct studies on this compound are sparse in the provided evidence, its structural analogs (e.g., 2-hydroxyethylcarbamate, C3H6NO3 , and 2-hydroxyethyl (2-hydroxyethyl)carbamate, C5H11NO4 ) suggest moderate polarity and hydrogen-bonding capacity due to the hydroxyethyl moiety. The dodecyl chain enhances hydrophobicity, likely improving membrane permeability and micelle formation compared to shorter-chain analogs.

Properties

CAS No.

69470-33-3

Molecular Formula

C15H31NO3

Molecular Weight

273.41 g/mol

IUPAC Name

2-hydroxyethyl N-dodecylcarbamate

InChI

InChI=1S/C15H31NO3/c1-2-3-4-5-6-7-8-9-10-11-12-16-15(18)19-14-13-17/h17H,2-14H2,1H3,(H,16,18)

InChI Key

OUDXBJFOLMHMGO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCNC(=O)OCCO

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

A comparison of key physicochemical parameters is summarized below:

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Hydrophobicity (LogP<sup>*</sup>)
2-Hydroxyethyl dodecylcarbamate C15H31NO3 273.42 Dodecyl, hydroxyethyl ~4.5 (estimated)
2-Hydroxyethylcarbamate C3H6NO3 104.09 Hydroxyethyl ~-0.5
Methyl (2,2-dimethoxyethyl)carbamate C6H13NO4 163.17 Methoxy, carbamate ~0.8
Tyrosol (4-(2-hydroxyethyl)phenol) C8H10O2 138.16 Phenolic hydroxyl, hydroxyethyl 1.2

<sup>*</sup>LogP values estimated via fragment-based methods or extrapolated from analogs.

Key Observations :

  • The dodecyl chain in this compound increases LogP significantly compared to smaller analogs, suggesting superior lipid solubility .
  • The hydroxyethyl group enables hydrogen bonding, a feature shared with tyrosol but absent in methoxy-substituted carbamates .

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